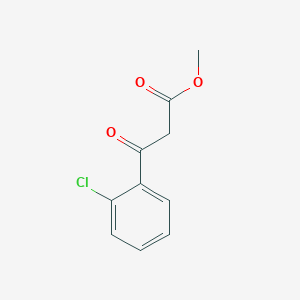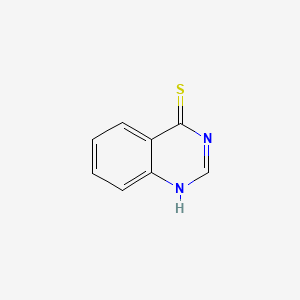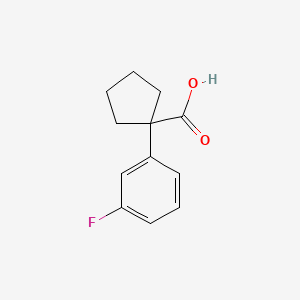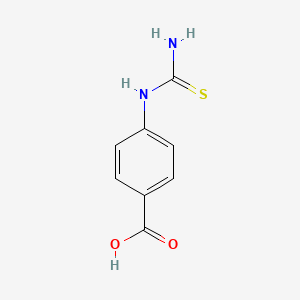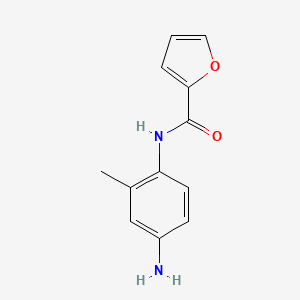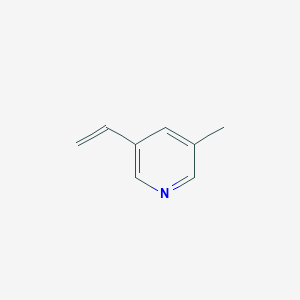
3-Methyl-5-vinylpyridine
概要
説明
3-Methyl-5-vinylpyridine is a pyridine-based compound with the molecular formula C8H9N. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by a pyridine ring substituted with a methyl group at the third position and a vinyl group at the fifth position.
作用機序
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-vinylpyridine. It is known that the compound should be stored in a sealed container in a dry environment at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-vinylpyridine typically involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by a reaction with a phosphorus ylide reagent . This method aims to reduce synthetic steps, simplify processing procedures, increase yield, save costs, and protect the environment effectively .
Industrial Production Methods: Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia . This reaction is carried out at high temperatures and pressures, typically around 200–300°C and 12–13 MPa, respectively . The use of paraldehyde as a reactant allows for good reaction management and avoids spontaneous self-oligomerization .
化学反応の分析
Types of Reactions: 3-Methyl-5-vinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate, iodate, and bromates.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Halogenation reactions using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce saturated pyridine derivatives .
科学的研究の応用
3-Methyl-5-vinylpyridine has gained significant attention in scientific research due to its unique properties. It is used in the synthesis of polyvinylpyridine-based electrodes, which are applied in sensors and electrochemical applications . The compound is also utilized in the production of resins and as an intermediate in the synthesis of other pyridine-based compounds .
In the field of medicine, this compound has been studied for its potential use in antitumor therapies. Copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine have shown promise in increasing the efficacy of cytostatic agents in chemotherapy .
類似化合物との比較
- 2-Methyl-5-vinylpyridine
- 4-Vinylpyridine
- 2-Vinylpyridine
Comparison: 3-Methyl-5-vinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to 2-Methyl-5-vinylpyridine, this compound has a different position of the methyl group, affecting its reactivity and applications . Similarly, 4-Vinylpyridine and 2-Vinylpyridine differ in the position of the vinyl group, leading to variations in their chemical behavior and uses .
特性
IUPAC Name |
3-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMCQRXSYEGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363810 | |
| Record name | 3-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51961-51-4 | |
| Record name | 3-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



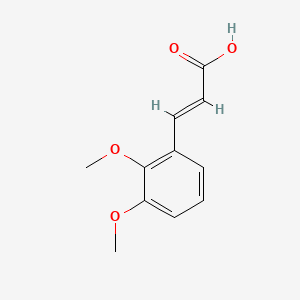
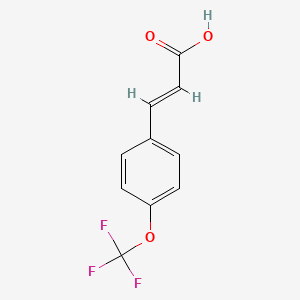
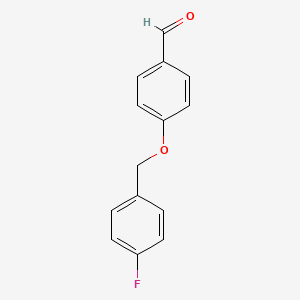
![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)

